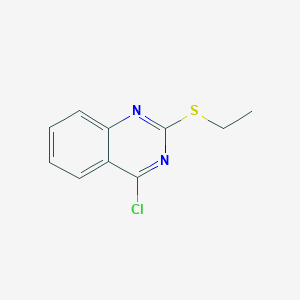

4-Chloro-2-(ethylthio)quinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) Research

The journey of quinazoline chemistry began in 1869 when Griess first synthesized a quinazoline derivative. nih.gov This initial discovery was followed by the work of Bischler and Lang, who prepared the parent quinazoline by decarboxylating its 2-carboxy derivative. nih.govscispace.com A more efficient synthesis was later developed by Gabriel in 1903, which paved the way for more detailed studies of its properties and derivatives. nih.govscispace.com

Initially, research focused on understanding the fundamental chemical properties of the quinazoline ring system. It was found to be stable in cold dilute acidic and alkaline solutions but susceptible to degradation upon boiling with strong acids. nih.gov The reactivity of quinazoline towards nucleophilic attack at the 4-position was also established early on. scispace.com Over the decades, the field has evolved significantly, with thousands of quinazoline derivatives being synthesized and investigated for their potential applications. researchgate.net This has led to the discovery of numerous compounds with significant biological activities, solidifying the importance of the quinazoline scaffold in medicinal chemistry. researchgate.net

Importance of the Quinazoline Scaffold in Medicinal Chemistry and Drug Discovery

The quinazoline core is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netresearchgate.net Its rigid, planar structure provides a versatile template for the design of molecules that can interact with various biological targets with high specificity. nih.gov The ability to easily introduce a wide range of substituents at different positions of the quinazoline ring allows for the fine-tuning of a compound's pharmacological properties. nih.govmdpi.com

The significance of the quinazoline scaffold is underscored by the numerous drugs on the market that incorporate this moiety. researchgate.netnih.gov These drugs are used to treat a wide array of diseases, including cancer, hypertension, and infections. nih.govresearchgate.netmdpi.com The broad spectrum of biological activities associated with quinazoline derivatives includes:

Antibacterial and Antifungal nih.govorientjchem.orgresearchgate.net

Anti-inflammatory nih.govresearchgate.net

Antihypertensive mdpi.comnih.gov

Antiviral researchgate.net

Antimalarial researchgate.netekb.eg

Anticonvulsant nih.gov

This diverse range of activities has made the quinazoline scaffold a focal point of intense research in the quest for new and improved therapeutic agents. nih.govnih.gov

Overview of 4-Chloro-2-(ethylthio)quinazoline within the Quinazoline Class

This compound is a specific derivative within the vast class of quinazoline compounds. Its structure features a chlorine atom at the 4-position and an ethylthio group at the 2-position of the quinazoline ring. The presence of the chlorine atom at the 4-position is particularly noteworthy, as this position is known to be highly reactive and a key site for further chemical modification. scispace.comresearchgate.net This reactivity makes this compound a valuable intermediate in the synthesis of more complex quinazoline derivatives.

The ethylthio group at the 2-position also influences the compound's chemical properties and potential biological activity. While specific research on the direct biological effects of this compound is not extensively documented in publicly available literature, its role as a synthetic precursor is implied by the general reactivity of 4-chloroquinazolines.

Below is a data table summarizing the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 58803-78-4 | rlavie.comsigmaaldrich.com |

| Molecular Formula | C10H9ClN2S | rlavie.com |

| Molecular Weight | 224.71 g/mol | sigmaaldrich.com |

| Appearance | White solid | rlavie.com |

| Synonyms | Quinazoline, 4-chloro-2-(ethylthio)- | rlavie.com |

The subsequent sections of this article will delve deeper into the synthesis, chemical properties, and known research applications of this specific quinazoline derivative.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-2-14-10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMGMRFURWMKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Chloro 2 Ethylthio Quinazoline

Nucleophilic Substitution Reactions at C-4 of the Quinazoline (B50416) Ring

The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of various functional groups. The electron-withdrawing nature of the quinazoline ring system facilitates the attack of nucleophiles at this position.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

The reaction of 4-chloro-2-(ethylthio)quinazoline with nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazines, is a well-established method for the synthesis of 4-amino- and 4-hydrazinyl-quinazoline derivatives. These reactions typically proceed under mild conditions and can be regioselective, favoring substitution at the C-4 position over the C-2 position. mdpi.com

The displacement of the C-4 chloro group by amines is a common strategy to generate a diverse library of 4-anilinoquinazolines, which are recognized as a privileged scaffold in medicinal chemistry. nih.gov For instance, microwave-mediated N-arylation of 4-chloroquinazolines with various anilines has been shown to be an efficient method, furnishing the corresponding 4-anilinoquinazolines in good yields. nih.gov

Hydrazinolysis of the 4-chloro group is also a key transformation. The resulting 4-hydrazinylquinazoline derivatives are valuable intermediates that can be further elaborated. For example, they can react with aldehydes and ketones to form Schiff bases or undergo cyclization reactions to construct fused heterocyclic systems. ekb.eg In some cases, depending on the reaction conditions and the substrate, hydrazinolysis can occur at both the C-2 and C-4 positions if both are substituted with leaving groups. mdpi.com

Table 1: Reactions of this compound with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Varies (e.g., microwave irradiation, heating) | 4-Amino-2-(ethylthio)quinazolines | mdpi.comnih.gov |

| Hydrazine Hydrate | Boiling DMF | 4-Hydrazinyl-2-(ethylthio)quinazoline | ekb.egresearchgate.net |

| Substituted Anilines | THF/H₂O, microwave | 4-Anilino-2-(ethylthio)quinazolines | nih.gov |

| Benzoyl Hydrazine | - | 4-(Benzoylhydrazinyl)-2-(ethylthio)quinazoline | ekb.eg |

| Nicotinoyl Hydrazine | - | 4-(Nicotinoylhydrazinyl)-2-(ethylthio)quinazoline | ekb.eg |

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

The chloro group at the C-4 position can also be displaced by oxygen-based nucleophiles, such as alcohols and phenols, to yield the corresponding 4-alkoxy- and 4-phenoxy-2-(ethylthio)quinazolines. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion. This transformation provides a route to a different class of quinazoline derivatives with potential applications in various fields. For example, the reaction of a 4-chloroquinazoline (B184009) derivative with methanol (B129727) can yield the corresponding 4-methoxyquinazoline. ekb.eg

Table 2: Reactions of this compound with Oxygen Nucleophiles

| Oxygen Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Alcohols (e.g., Methanol) | Basic conditions | 4-Alkoxy-2-(ethylthio)quinazolines | ekb.eg |

| Phenols | Basic conditions | 4-Phenoxy-2-(ethylthio)quinazolines | ekb.eg |

Reactions with Sulfur Nucleophiles (e.g., Thiols)

Sulfur nucleophiles, such as thiols, readily react with this compound to afford 4-(alkylthio)- or 4-(arylthio)-2-(ethylthio)quinazolines. Thiolate anions, generated by treating the thiol with a base, are excellent nucleophiles for SNAr reactions. msu.edu The reaction of 4-chloroquinazolines with thiols like ethanethiol, butanethiol, and thiophenol leads to the formation of the corresponding 4-thioether derivatives. mdpi.com This reaction further expands the diversity of quinazoline compounds that can be synthesized from the 4-chloro precursor. In some instances, reagents like thiourea (B124793) can also be used to introduce a sulfur functionality at the C-4 position, leading to the formation of a quinazoline-4(3H)-thione. ekb.eg

Table 3: Reactions of this compound with Sulfur Nucleophiles

| Sulfur Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Thiols (e.g., Ethanethiol, Thiophenol) | Basic conditions | 4-(Alkylthio/Arylthio)-2-(ethylthio)quinazolines | mdpi.comresearchgate.net |

| Thiourea | - | 2-(Ethylthio)quinazoline-4(3H)-thione | ekb.eg |

| Sodium Hydrosulfide | - | 2-(Ethylthio)quinazoline-4(3H)-thione | researchgate.net |

Reactions Involving the 2-(Ethylthio) Group

The 2-(ethylthio) group offers another site for chemical modification, although it is generally less reactive towards nucleophilic substitution than the C-4 chloro group. The primary transformations involving this group are oxidation of the sulfur atom and cleavage of the thioether linkage.

Oxidation of the Thioether Moiety

The sulfur atom in the 2-(ethylthio) group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. researchgate.net This transformation can significantly alter the electronic properties and biological activity of the quinazoline molecule. Various oxidizing agents can be employed for this purpose, with the choice of reagent determining the extent of oxidation. For instance, controlled oxidation can yield the sulfoxide, while stronger oxidizing conditions can lead to the formation of the sulfone. These oxidized derivatives can themselves be valuable intermediates for further synthetic manipulations.

Cleavage and Derivatization of the Ethylthio Linkage

The ethylthio group at the C-2 position can be cleaved under certain conditions, allowing for the introduction of other functional groups at this position. While the C-S bond is generally stable, its cleavage can be achieved through various methods, including reductive or oxidative processes. The presence of the ethylthio group at position-2 has been shown to activate this position for nucleophilic displacement, such as hydrazinolysis, which might not be as facile with a chloro group at the same position. mdpi.com This suggests that the ethylthio group can act as a better leaving group in certain nucleophilic substitution reactions compared to a halogen.

Electrophilic Aromatic Substitution on the Quinazoline Core of this compound

Electrophilic aromatic substitution (EAS) on the quinazoline ring system is a challenging transformation due to the inherent electron-deficient nature of the pyrimidine (B1678525) ring. The two nitrogen atoms exert a strong deactivating effect on the heterocyclic portion of the molecule towards electrophilic attack. Consequently, electrophilic substitution predominantly occurs on the benzene (B151609) ring (carbocyclic part) of the quinazoline nucleus.

The general order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is 8 > 6 > 5 > 7. wikipedia.org This regioselectivity is governed by the electronic effects of the nitrogen atoms. For this compound, the directing effects of the chloro and ethylthio groups must also be taken into consideration.

The Chloro Group at C4: This group is deactivating due to its electron-withdrawing inductive effect but is an ortho-, para-director due to the electron-donating resonance effect of its lone pairs.

The Ethylthio Group at C2: The ethylthio group is generally considered an activating ortho-, para-director.

Considering the established reactivity of the quinazoline core and the directing effects of the substituents, electrophilic attack is most likely to occur at the C6 or C8 positions of the benzene ring.

Nitration: Nitration is the most studied electrophilic substitution reaction on the quinazoline core. nih.gov For this compound, treatment with a nitrating agent such as a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products. The primary products would likely be 4-chloro-2-(ethylthio)-6-nitroquinazoline and 4-chloro-2-(ethylthio)-8-nitroquinazoline. The exact ratio of these isomers would depend on the specific reaction conditions.

Halogenation: Similar to nitration, halogenation would occur on the benzene ring. Reagents like bromine in acetic acid or N-bromosuccinimide could be employed. The expected products would be the 6-bromo and 8-bromo derivatives of this compound.

Sulfonation: Sulfonation of benzene rings is a reversible reaction that can be achieved using fuming sulfuric acid. youtube.com Applying these conditions to this compound would likely lead to the formation of the corresponding 6-sulfonic acid and 8-sulfonic acid derivatives.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on highly deactivated aromatic rings like quinazoline. nih.govresearchgate.net The Lewis acid catalysts required for these reactions can coordinate with the basic nitrogen atoms of the quinazoline ring, further deactivating the system and potentially leading to complex formation or undesired side reactions. However, under specific conditions and with highly reactive alkylating or acylating agents, substitution on the benzene ring might be possible, again favoring the 6 and 8 positions. Recent studies have shown that Friedel-Crafts-type reactions can be achieved on quinazolinone systems under specific activating conditions. tandfonline.comfrontiersin.org

Interactive Data Table: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Expected Major Product(s) | Position of Substitution |

| HNO₃/H₂SO₄ | 4-Chloro-2-(ethylthio)-6-nitroquinazoline | 6 |

| 4-Chloro-2-(ethylthio)-8-nitroquinazoline | 8 | |

| Br₂/CH₃COOH | 4-Chloro-2-(ethylthio)-6-bromoquinazoline | 6 |

| 4-Chloro-2-(ethylthio)-8-bromoquinazoline | 8 | |

| Fuming H₂SO₄ | This compound-6-sulfonic acid | 6 |

| This compound-8-sulfonic acid | 8 |

Rearrangement Reactions of this compound and its Derivatives (e.g., Dimroth Rearrangement)

The quinazoline ring system and its derivatives are known to undergo several types of rearrangement reactions, with the Dimroth rearrangement being a notable example. This rearrangement typically involves the exchange of an endocyclic and an exocyclic heteroatom. wikipedia.orgnih.gov

Dimroth Rearrangement: The Dimroth rearrangement in the context of quinazolines often involves a 1,3-diazine system. For a derivative of this compound to undergo a classical Dimroth rearrangement, it would first need to be converted into a precursor containing an exocyclic amino or imino group at a position adjacent to a ring nitrogen.

For instance, if the chloro group at C4 is substituted by an amine (forming a 4-amino-2-(ethylthio)quinazoline derivative), this product could potentially undergo a Dimroth rearrangement. The mechanism generally proceeds through a ring-opening of the pyrimidine ring, followed by rotation of the side chain and subsequent ring-closure to form a thermodynamically more stable isomer. acs.org

A plausible, though not experimentally verified for this specific compound, pathway for a Dimroth-type rearrangement of a hypothetical 4-imino-3-alkyl-2-(ethylthio)quinazoline could be initiated by nucleophilic attack, leading to the opening of the quinazoline ring. After rotation, a new ring closure would result in an isomer where the alkyl group and the exocyclic imino nitrogen have swapped places.

It is important to note that studies on related heterocyclic systems have shown that what is often termed a Dimroth rearrangement may, in some cases, proceed through alternative mechanisms such as a wikipedia.orgmdpi.com-sigmatropic shift, which can be energetically more favorable. acs.orgresearchgate.net For example, the rearrangement of a 3-aminothiocarbonylquinazoline was found to preferentially occur via a wikipedia.orgmdpi.com-sigmatropic shift of the thioamido group rather than a true Dimroth rearrangement. acs.org

Given the presence of the ethylthio group at the C2 position, other rearrangement pathways involving this substituent could also be envisaged, although they are not as commonly reported as the Dimroth rearrangement. The specific conditions, such as temperature, pH, and the nature of the substituents on the quinazoline core, play a crucial role in determining whether a rearrangement will occur and which pathway it will follow. nih.gov

Interactive Data Table: Key Aspects of Rearrangement Reactions

| Rearrangement Type | General Description | Relevance to this compound Derivatives |

| Dimroth Rearrangement | Exchange of endocyclic and exocyclic heteroatoms via a ring-opening/ring-closing mechanism. wikipedia.orgnih.gov | Potentially applicable to amino or imino derivatives of the title compound. |

| wikipedia.orgmdpi.com-Sigmatropic Shift | A concerted pericyclic reaction involving the migration of a sigma-bond across a pi-system. | Can be a competing and sometimes favored pathway over the Dimroth rearrangement for similar structures. acs.org |

Biological Activities and Mechanistic Insights of 4 Chloro 2 Ethylthio Quinazoline Analogues Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies of Quinazoline (B50416) Derivatives, including 4-Chloro-2-(ethylthio)quinazoline Analogues

The biological potency of quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring system. nih.govmdpi.com SAR studies have been crucial in elucidating the structural requirements for various biological activities.

Influence of Substituents at Positions C-2, C-4, C-6, and C-7 on Biological Potency

The substituents at the C-2, C-4, C-6, and C-7 positions of the quinazoline core play a pivotal role in determining the biological activity of the resulting analogues.

C-2 Position: Modifications at the C-2 position have been shown to significantly impact activity. For instance, the introduction of a thioalkyl group at this position has been found to increase the inhibitory activity of certain quinazoline derivatives. nih.gov The presence of a phenyl group at the C-2 position is considered essential for BCRP (Breast Cancer Resistance Protein) inhibition. nih.gov Furthermore, studies on 4(3H)-quinazolinones revealed that while 2-phenyl-3-amino quinazolin-4(3H)-one showed moderate antibacterial activity, the substitution of a methoxy (B1213986) group on the phenyl ring at the C-2 position reduced this activity. frontiersin.org In contrast, some research indicates that an electron-releasing substituent at the C-2 position is a requirement for activity in certain contexts. nih.gov

C-4 Position: The C-4 position is highly activated due to the α-nitrogen effect, making it a key site for chemical modification and influencing biological potency. mdpi.com The presence of a 4-anilinoquinazoline (B1210976) moiety is essential for certain activities, with electron-withdrawing groups at the meta or para position of the aniline (B41778) ring increasing potency. nih.gov The replacement of the chlorine atom at C-4 with other functionalities is a common strategy to generate diverse analogues with varied biological profiles.

C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions are also critical for biological activity. For example, the introduction of a nitro group at the C-6 position can increase the activity of certain quinazoline derivatives. nih.gov In the context of EGFR (Epidermal Growth Factor Receptor) inhibitors, bulky substituents at the C-7 position of the quinazoline core are favorable for inhibitory activity. mdpi.com The replacement of a morpholine (B109124) group with piperazine (B1678402) or dimethylamine (B145610) at this position has been shown to conserve activity. mdpi.com Furthermore, the presence of two morpholine alkoxy substituents at positions C-6 and C-7 can alter the binding mode of the inhibitor. mdpi.com

Role of the Thioether Linkage and Halogenation at C-4 in Efficacy

The thioether linkage at the C-2 position and halogenation, particularly chlorine, at the C-4 position are defining features of this compound and significantly contribute to its reactivity and the efficacy of its derivatives.

The thioether group at C-2 is a key functional handle that can be readily displaced or modified to introduce a wide variety of substituents, thereby modulating the biological activity of the resulting compounds. The presence of a thioalkyl fragment at the C-2 position of quinazoline has been specifically noted to increase activity in certain contexts. nih.gov

The chlorine atom at the C-4 position is highly reactive due to the influence of the adjacent nitrogen atom (α-nitrogen effect). mdpi.com This reactivity makes it a prime site for nucleophilic substitution, allowing for the facile introduction of various amino, alkoxy, and other functional groups. This chemical versatility is fundamental to the use of this compound as a building block for creating libraries of diverse quinazoline analogues for biological screening. The halogen at C-4 is often a crucial element in the pharmacophore of many active quinazoline-based compounds.

Antimicrobial Activities of Quinazoline Analogues

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govtandfonline.comacs.orgresearchgate.net These compounds represent a promising class of agents in the search for new drugs to combat infectious diseases.

Antibacterial Spectrum and Potency of Quinazoline Derivatives

Quinazoline analogues have been evaluated against a range of both Gram-positive and Gram-negative bacteria, with varying degrees of potency. tandfonline.comresearchgate.netmdpi.com

Numerous studies have reported the efficacy of quinazoline derivatives against Gram-positive bacteria.

In one study, synthesized quinazolin-4(3H)-one derivatives were tested against Staphylococcus aureus and Bacillus subtilis. The results indicated that the inhibitory activity against Gram-positive bacteria was generally higher than against Gram-negative bacteria. tandfonline.com Specifically, certain thioureide and carbohydrazide (B1668358) derivatives of 6-iodo-2-phenylquinazolin-4(3H)-one displayed significant antimicrobial activity. tandfonline.com

Another study focusing on 4(3H)-quinazolinone derivatives found that they displayed activity against Staphylococcus aureus, including methicillin-resistant (MRSA), vancomycin-resistant, and linezolid-resistant strains. acs.org For example, one compound displayed potent activity with Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL for all tested S. aureus strains. acs.org

Furthermore, some 2,3,6-trisubstituted Quinazolin-4-one derivatives have shown good to very good activity against S. aureus and Streptococcus pyogenes. biomedpharmajournal.org

| Compound Type | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 6-Iodo-2-phenylquinazolin-4(3H)-one derivatives (thioureides and carbohydrazides) | Staphylococcus aureus ATCC 19433, Bacillus subtilis ATCC 6633 | Generally higher inhibitory activity against Gram-positive than Gram-negative bacteria. | tandfonline.com |

| 4(3H)-Quinazolinone derivatives | Staphylococcus aureus (including MRSA, vancomycin-resistant, and linezolid-resistant strains) | Potent activity, with one compound showing MIC ≤0.5 μg/mL against all tested S. aureus strains. | acs.org |

| 2,3,6-Trisubstituted Quinazolin-4-one derivatives | Staphylococcus aureus, Streptococcus pyogenes | Good to very good activity. | biomedpharmajournal.org |

The activity of quinazoline derivatives against Gram-negative bacteria has also been investigated, with some compounds showing notable efficacy.

A study on quinazolin-4(3H)-one derivatives revealed that while the activity was generally higher against Gram-positive bacteria, some derivatives showed moderate or weak activity against Pseudomonas aeruginosa. tandfonline.com In another investigation, tricyclic quinazolinone derivatives were found to have better bacteriostatic activity against Gram-negative bacteria. nih.gov

Furthermore, certain quinazoline molecules have been identified as chemosensitizers, increasing the antibiotic susceptibility of multidrug-resistant Gram-negative bacteria such as Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov These compounds were able to increase the intracellular concentration of antibiotics like chloramphenicol (B1208) in efflux pump-overproducing strains. nih.gov

Novel quinazoline-2,4(1H,3H)-dione derivatives have also been evaluated for their activity against Gram-negative strains. One compound with triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione backbone showed specific activity against Escherichia coli, with an inhibition zone and MIC value equipotent to reference drugs. mdpi.comvanderbilt.edu

| Compound Type | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives | Pseudomonas aeruginosa | Moderate or weak activity. | tandfonline.com |

| Tricyclic quinazolinone derivatives | Gram-negative bacteria | Better bacteriostatic activity. | nih.gov |

| Quinazoline derivatives (as chemosensitizers) | Enterobacter aerogenes, Klebsiella pneumoniae, Pseudomonas aeruginosa (multidrug-resistant) | Increased antibiotic susceptibility by inhibiting efflux pumps. | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivative with triazole moieties | Escherichia coli | Specific activity with inhibition zone and MIC value equipotent to reference drugs. | mdpi.comvanderbilt.edu |

Antifungal Spectrum and Potency of Quinazoline Derivatives

Quinazoline derivatives have demonstrated notable antifungal activity against a range of pathogenic fungi. nih.govmdpi.com The effectiveness of these compounds is often influenced by the nature and position of substituents on the quinazoline nucleus.

For instance, certain 1,2,4-triazolo[1,5-a]quinazolinone derivatives have shown promising antifungal activity. nih.gov A study on new quinazoline-thiazole and quinazoline-triazole hybrids revealed that triazolo[4,3-a]quinazoline analogues exhibited superior activity against Candida albicans compared to the standard drug Griseofulvin. Specifically, compounds 14, 15, and 16 in the study demonstrated an increased activity of 1.14%, 1.15%, and 1.21%, respectively, over Griseofulvin. nih.gov

In another study, novel quinazolinone derivatives were synthesized and tested against six types of plant pathogenic fungi. sioc-journal.cn Compound 7a from this series showed significant inhibitory effects on Fusarium graminearum and Rhizoctonia solani, with EC₅₀ values of 12.727 and 12.413 mg/L, respectively, which were better than the commercial fungicide chlorothalonil. sioc-journal.cn Furthermore, some furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have displayed good antifungal activity against all tested fungi, marking them as promising leads for new antifungal agents. nih.gov

The introduction of a chlorine atom into the quinazolinone structure has been shown to enhance antifungal effects against certain fungi. For example, compounds containing a chloride group on the quinazolinone moiety demonstrated better inhibition of Rhizoctonia solani AG1 than those with a cyano group. mdpi.com Conversely, compounds with a cyano group were more effective against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com

Metal chelation can also enhance the antifungal properties of quinazoline derivatives. Studies on metal chelates of quinazolin-4-one derivatives containing an 8-hydroxy quinoline (B57606) ligand have shown that the antifungal activity follows the decreasing order of Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II). researchgate.net

Table 1: Antifungal Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Fungal Species | Potency/Efficacy | Reference |

| Triazolo[4,3-a]quinazolines (14, 15, 16) | Candida albicans | 1.14-1.21% more active than Griseofulvin | nih.gov |

| Quinazolinone derivative 7a | Fusarium graminearum | EC₅₀: 12.727 mg/L | sioc-journal.cn |

| Quinazolinone derivative 7a | Rhizoctonia solani | EC₅₀: 12.413 mg/L | sioc-journal.cn |

| Chlorine-containing quinazolinones | Rhizoctonia solani AG1 | Better inhibition than cyano-derivatives | mdpi.com |

| Cyano-containing quinazolinones | Fusarium verticillioides | Better inhibition than chloro-derivatives | mdpi.com |

| Cyano-containing quinazolinones | Fusarium oxysporum f. sp. Niveum | Better inhibition than chloro-derivatives | mdpi.com |

| Cyano-containing quinazolinones | Colletotrichum fructicola | Better inhibition than chloro-derivatives | mdpi.com |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazoline derivatives are attributed to several mechanisms, primarily involving the inhibition of essential microbial enzymes and the disruption of cellular integrity.

Inhibition of Essential Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV, Type II NADH Dehydrogenase)

A key mechanism of action for many quinazoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. eco-vector.com These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these topoisomerases, quinoline derivatives, which are structurally related to quinazolines, can induce cleavage of bacterial DNA, leading to cell death. eco-vector.comacs.org The structural similarity between quinazolinones and fluoroquinolones suggests a similar mode of action, targeting DNA gyrase. nih.gov For instance, certain quinoline-thiazole derivatives have been shown to exert their antibacterial effect by inhibiting the DNA gyrase enzyme. acs.org

Disruption of Microbial Cellular Integrity and Metabolic Pathways

Quinazoline derivatives can also exert their antimicrobial effects by disrupting the microbial cell's structural and functional integrity. Some 8-hydroxyquinoline (B1678124) derivatives have been found to damage the fungal cell wall. researchgate.netscienceopen.com Specifically, clioquinol, an 8-hydroxyquinoline, has been observed to damage the cell wall of Candida albicans and inhibit the formation of its pseudohyphae. researchgate.netscienceopen.com Other derivatives in this class have been shown to compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of cellular components. researchgate.netscienceopen.com

Furthermore, some quinazolinone derivatives are believed to interact with molecules within biological systems, with indole-substituted quinazolines showing inhibitory action, particularly against Gram-negative bacteria. nih.gov Another proposed mechanism involves increasing the amount of reactive oxygen species (ROS), which can lead to the destruction of cellular functions and membrane disorders. nih.gov

Antiviral Activities of Quinazoline Analogues

Quinazoline analogues have emerged as a promising class of compounds with a broad spectrum of antiviral activities against various viruses, including those of significant public health concern. nih.govresearchgate.netscispace.com

Efficacy against Viral Propagation (e.g., Influenza A, HIV, TMV)

Research has demonstrated the efficacy of quinazoline derivatives against several viruses. A series of 2,4-disubstituted quinazoline derivatives were found to have potent activity against the influenza A virus (IAV), with some compounds exhibiting IC₅₀ values in the low-micromolar range. nih.gov Specifically, compounds 16e and 16r from this series showed good anti-IAV activity with IC₅₀ values of 1.29 μM and 3.43 μM, respectively, and were found to inhibit the transcription and replication of viral RNA. nih.gov Another study identified 2-pyridinyl-4(3H)-quinazolinone as a new scaffold for anti-influenza A virus compounds, with most of the synthesized derivatives showing potent activity. nih.gov

Quinazolinone compounds have also shown potent antiviral activity against Zika virus (ZIKV) and Dengue virus (DENV). nih.gov Certain 2,3,6-trisubstituted quinazolinone compounds were identified as novel inhibitors of ZIKV replication, with some analogues exhibiting broad and potent activities against both ZIKV and DENV with EC₅₀ values as low as 86 nM. nih.gov

Furthermore, quinazoline derivatives have been evaluated for their activity against other viruses. For instance, myricetin (B1677590) derivatives containing a quinazolinone moiety have shown potential as antiviral agents against Tobacco Mosaic Virus (TMV). acs.org The dissociation constant (Kd) value of compound L11 against TMV-CP was found to be 0.012 μM, which was significantly better than the control agent ningnanmycin. acs.org Some quinazoline urea (B33335) analogues have also demonstrated inhibitory effects on the replication of Coxsackie virus B4, Vesicular Stomatitis Virus, and Respiratory Syncytial Virus. researchgate.net

Table 2: Antiviral Efficacy of Selected Quinazoline Analogues

| Quinazoline Analogue/Derivative | Virus | Potency (IC₅₀/EC₅₀) | Reference |

| 2,4-disubstituted quinazoline (16e ) | Influenza A Virus (IAV) | IC₅₀: 1.29 μM | nih.gov |

| 2,4-disubstituted quinazoline (16r ) | Influenza A Virus (IAV) | IC₅₀: 3.43 μM | nih.gov |

| 2,3,6-trisubstituted quinazolinone | Zika Virus (ZIKV) | EC₅₀ as low as 86 nM | nih.gov |

| 2,3,6-trisubstituted quinazolinone | Dengue Virus (DENV) | EC₅₀ as low as 86 nM | nih.gov |

| Myricetin derivative (L11 ) | Tobacco Mosaic Virus (TMV-CP) | Kd: 0.012 μM | acs.org |

Mechanistic Pathways of Antiviral Effects (e.g., NF-κB Pathway Modulation)

The antiviral mechanisms of quinazoline analogues are multifaceted and can involve the modulation of host cellular pathways as well as direct inhibition of viral components. One of the key cellular pathways targeted by some quinazoline derivatives is the NF-κB signaling pathway. nih.gov The NF-κB pathway is crucial for the inflammatory response, and its activation can be induced by viral infections. nih.gov By inhibiting this pathway, quinazoline derivatives can suppress virus-induced inflammation. nih.gov For example, a 2-pyridinyl-4(3H)-quinazolinone derivative was found to inhibit both virus neuraminidase and the cellular NF-κB signaling pathway, contributing to its anti-influenza A virus activity. nih.gov

Another proposed antiviral mechanism for quinazolinone-based compounds is the inhibition of deubiquitinating enzymes (DUBs), such as the papain-like protease (PLpro) of SARS-CoV-2. nih.gov One such derivative, compound 8d , showed promising inhibition of PLpro with an IC₅₀ of 5.056 μg/mL and also exhibited potent activity against SARS-CoV-2. nih.gov

Anticancer Activities of Quinazoline Analogues

Quinazoline derivatives have emerged as a significant class of compounds in cancer research due to their ability to interfere with various cellular processes essential for tumor growth and survival. nih.govmdpi.com The versatility of the quinazoline ring allows for structural modifications that can be tailored to inhibit specific molecular targets within cancer pathways. ekb.eg This has led to the development of numerous analogues with potent anticancer activities. The anticancer potential of quinazoline derivatives is often attributed to their ability to act as multi-target agents, influencing cell cycle progression, inducing apoptosis (programmed cell death), and inhibiting key enzymes involved in cancer cell proliferation. nih.govekb.eg

The anticancer effects of quinazoline analogues are frequently linked to their interaction with specific molecular targets that are crucial for the development and progression of cancer. ekb.eg By inhibiting these targets, quinazoline derivatives can disrupt the signaling cascades that drive uncontrolled cell growth. ekb.eg

A primary mechanism through which quinazoline analogues exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs). nih.govekb.eg RTKs are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov Dysregulation of RTK activity is a common feature in many cancers. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer therapy, and many quinazoline-based inhibitors have been developed to target this receptor. nih.govekb.eg These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling and inhibiting tumor cell proliferation. mdpi.com For instance, certain 4-anilinoquinazoline derivatives have shown potent EGFR inhibitory activity. The substitution pattern on the quinazoline core and the aniline moiety plays a crucial role in their inhibitory potency. mdpi.com Novel series of morpholin-3-one (B89469) fused quinazoline derivatives and 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one have been synthesized and shown significant EGFR inhibitory activity, with the latter exhibiting an IC50 value of 1.37 nM. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. nih.gov Quinazoline derivatives have been identified as potent inhibitors of VEGFR-2, thereby acting as anti-angiogenic agents. nih.gov Vandetanib, a quinazoline derivative, is a multi-targeted kinase inhibitor that targets VEGFR-2, among others. nih.gov The development of new quinazoline-based VEGFR-2 inhibitors is an active area of research aimed at overcoming challenges such as drug resistance. nih.gov

Table 1: Examples of Quinazoline Analogues as Tyrosine Kinase Inhibitors

| Compound Class | Target | Key Findings |

|---|---|---|

| 4-Anilinoquinazolines | EGFR | Potent inhibition of EGFR kinase activity. mdpi.com |

| Morpholin-3-one fused quinazolines | EGFR | Significant inhibitory activity against EGFR. nih.gov |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR | High potency with an IC50 value of 1.37 nM. nih.gov |

| Vandetanib | VEGFR-2, EGFR | Multi-targeted inhibitor with anti-angiogenic properties. nih.gov |

| 2-Chloro-4-substituted-anilinoquinazolines | EGFR, VEGFR-2 | Dual inhibition with strong potency against both receptors. mdpi.com |

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer drugs. nih.gov Some quinazoline analogues have been designed to mimic the structure of methotrexate, a classical DHFR inhibitor, and have shown potent inhibitory activity against mammalian DHFR. nih.gov For example, a series of new quinazoline analogues were synthesized and evaluated for their DHFR inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Notably, compound 31 from this series demonstrated both potent DHFR inhibition and significant antitumor activity. nih.gov Another study on classical quinazoline analogues of folic and isofolic acids also reported their evaluation as DHFR inhibitors. nih.gov

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters like Breast Cancer Resistance Protein (BCRP/ABCG2) is a key mechanism. mdpi.comnih.gov BCRP can efflux a wide range of anticancer drugs, reducing their intracellular concentration and efficacy. nih.govmdpi.com Several quinazoline derivatives have been investigated as BCRP inhibitors to overcome MDR. mdpi.comnih.gov Studies have shown that substitutions at various positions of the quinazoline scaffold can significantly impact their BCRP inhibitory potency. nih.gov For example, 4-anilinoquinazoline derivatives with a phenyl substituent at position 2 and certain electron-withdrawing groups on the aniline ring exhibited very high BCRP inhibition. nih.gov One such compound, an anilinoquinazoline (B1252766) with a phenyl ring at position 2 and a meta-nitro substitution on the 4-anilino ring, was found to have a high therapeutic ratio and was more potent than the known BCRP inhibitor Ko143. nih.gov Furthermore, some quinazolinamine derivatives have been identified as dual inhibitors of BCRP and P-glycoprotein (P-gp), another important ABC transporter. mdpi.com

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. nih.gov Inhibition of PARP, particularly PARP-1, is a promising strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways. nih.govnih.gov Several quinazolinone derivatives have been synthesized and evaluated as PARP inhibitors. nih.gov Structure-activity relationship studies have revealed that substituents at the 8-position of the quinazolinone ring, such as hydroxyl or methyl groups, can enhance PARP inhibitory activity. nih.gov For instance, 8-methylquinazolinones are among the most potent PARP inhibitors reported, with IC50 values in the sub-micromolar range. nih.gov One compound, 8-hydroxy-2-methylquinazolinone (NU1025), was shown to potentiate the cytotoxicity of DNA-damaging agents. nih.gov Another novel PARP-1 inhibitor, FR255595, a 2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone derivative, exhibited potent PARP inhibition with an IC50 value of 11 nM. nih.gov

The microtubule network, composed of tubulin polymers, is essential for cell division, making it an attractive target for anticancer drugs. nih.govnih.gov Some quinazoline derivatives have been shown to interfere with tubulin polymerization, acting as antimitotic agents. nih.govmdpi.com For example, certain 2-aryl-substituted quinazolinones have demonstrated potent antiproliferative effects by disrupting microtubule dynamics. mdpi.com A series of 2,4-disubstituted quinazoline derivatives were synthesized and found to be highly active as inducers of tubulin polymerization, with some compounds exhibiting cytotoxic IC50 values in the low micromolar range. nih.gov

Table 2: Summary of Other Molecular Targets of Quinazoline Analogues

| Target | Compound Class | Key Findings |

|---|---|---|

| DHFR | Quinazoline analogues of methotrexate | Potent inhibition of mammalian DHFR. nih.gov |

| BCRP | 4-Anilinoquinazolines | High BCRP inhibition potency, overcoming multidrug resistance. nih.gov |

| PARP | 8-Substituted quinazolinones | Potent PARP inhibition, with some compounds in the sub-micromolar range. nih.gov |

| Tubulin | 2,4-Disubstituted quinazolines | Highly active as inducers of tubulin polymerization. nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A significant area of research for quinazoline analogues is their anticancer potential, which is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

One study identified a novel quinazoline derivative, 04NB-03, that effectively suppressed the viability and proliferation of hepatocellular carcinoma (HCC) cells. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in a concentration- and time-dependent manner. The underlying mechanism was linked to the accumulation of endogenous reactive oxygen species (ROS), as scavenging ROS reversed the observed effects. nih.gov

Another quinazolinone derivative, HoLu-12, demonstrated significant toxicity to oral squamous cell carcinoma (OSCC) cells. iiarjournals.org It induced mitotic arrest at the G2/M phase, as evidenced by increased expression of cyclin B and phosphorylation of histone H3 (Ser10), which ultimately led to apoptosis. iiarjournals.org

Furthermore, a series of 4-anilinoquinazoline analogues were evaluated for their anticancer efficacy in colorectal cancer (CRC) cell lines. nih.gov The most potent compound, DW-8, induced apoptosis by causing cell cycle arrest at the G2 phase and activating the intrinsic apoptotic pathway, which involves the activation of caspase-9 and the executioner caspases-3 and -7. nih.gov

Research on 2,4-dibenzylaminoquinazoline revealed its ability to induce a selective pro-apoptotic mechanism in human breast, colon, and bladder cancer cell lines. unav.edu This compound caused a decrease in the G1 phase population and an increase in the G2 phase population before the onset of cell death. unav.edu

Table 3: Apoptotic and Cell Cycle Arrest Mechanisms of Quinazoline Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cell Line | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M phase arrest, Apoptosis | ROS-dependent mechanism | nih.gov |

| HoLu-12 | Oral Squamous Cell Carcinoma (OSCC) | G2/M mitotic arrest, Apoptosis | Increased cyclin B expression | iiarjournals.org |

| DW-8 | Colorectal Cancer (CRC) | G2 phase arrest, Intrinsic apoptosis | Activation of caspases-9, -3, and -7 | nih.gov |

| 2,4-Dibenzylaminoquinazoline | Breast, Colon, Bladder Cancer | G2 phase increase, Apoptosis | Selective against cancer cells | unav.edu |

Anti-Inflammatory Activities of Quinazoline Analogues

Quinazoline derivatives have also been explored for their anti-inflammatory properties. These activities are often attributed to their ability to modulate inflammatory mediators and pathways.

A study on a series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives demonstrated their anti-inflammatory and analgesic activities. nih.gov The anti-inflammatory effects were evaluated using the carrageenan-induced rat paw edema method, a standard in vivo model for acute inflammation. One compound, N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)methyl)acetamide (PTQ01), showed excellent anti-inflammatory activity. nih.gov

The synthesis of hybrid molecules combining quinoline and thiazolidinedione nuclei, both known for their anti-inflammatory actions, has also been explored. nih.gov These hybrid compounds were shown to modulate the production of pro-inflammatory cytokines. Specifically, certain derivatives significantly decreased the concentration of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Molecular docking studies suggested that these compounds have a good affinity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Other Pharmacological Potentials of Quinazoline Analogues

The versatile scaffold of quinazoline has led to the discovery of analogues with a broad spectrum of other pharmacological activities.

Antihypertensive Activity: Several studies have highlighted the antihypertensive potential of quinazoline derivatives. A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were found to have a potent hypotensive effect in rats, with some compounds being as effective as the known antihypertensive drug prazosin. acs.orgnih.gov Another study on novel quinazolin-4(3H)-one derivatives also identified several compounds with significant hypotensive activity and bradycardia (slowing of the heart rate). nih.gov

Antitubercular Activity: Quinazoline derivatives have shown promise as antitubercular agents. One study reported that 4-(S-butylthio)quinazoline was more active than the standard drug isoniazid (B1672263) against atypical strains of mycobacteria. nih.gov In another investigation, a series of 2,3-disubstituted quinazolinone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. dovepress.com Compounds with thioamido or guanidino groups at the 3-position showed enhanced antitubercular activity, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL. dovepress.com Dihydroquinazolinone derivatives have also been identified as having good anti-mycobacterial activity, with some showing MIC values of 2 µg/mL against the H37Rv strain of M. tuberculosis. mdpi.com

Anticonvulsant Activity: The anticonvulsant properties of quinazoline derivatives have been investigated. Preliminary studies on substituted 2-thioquinazolin-4-ones revealed their potential as anticonvulsant agents. nih.gov More recent research on quinazolin-4(3H)-one derivatives confirmed their anticonvulsant activity through in vivo models, suggesting that they may act by binding to the allosteric site of the GABAA receptor. nih.gov

Antimalarial Activity: Although research is more extensive on the related quinoline scaffold, some quinazoline derivatives have been explored for antimalarial activity. The structural similarity to quinoline-based antimalarials suggests that the quinazoline nucleus could be a valuable template for the design of new antimalarial drugs.

Table 4: Other Pharmacological Potentials of Quinazoline Analogues This table is interactive. You can sort and filter the data.

| Pharmacological Activity | Compound Class/Analogue | Key Findings | Reference |

|---|---|---|---|

| Antihypertensive | 2-Piperidino-4-amino-6,7-dimethoxyquinazolines | Potency comparable to prazosin. | acs.orgnih.gov |

| Antihypertensive | Quinazolin-4(3H)-one derivatives | Significant hypotensive effect and bradycardia. | nih.gov |

| Antitubercular | 4-(S-Butylthio)quinazoline | More active than isoniazid against atypical mycobacteria. | nih.gov |

| Antitubercular | 2,3-Disubstituted quinazolinones | MIC values as low as 6.25 µg/mL. | dovepress.com |

| Antitubercular | Dihydroquinazolinone derivatives | MIC values of 2 µg/mL against M. tuberculosis H37Rv. | mdpi.com |

| Anticonvulsant | Substituted 2-thioquinazolin-4-ones | Demonstrated potential anticonvulsant activity. | nih.gov |

| Anticonvulsant | Quinazolin-4(3H)-one derivatives | Active in in vivo models, likely via GABAA receptor. | nih.gov |

Computational Studies and Cheminformatics of 4 Chloro 2 Ethylthio Quinazoline Analogues

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to understand how ligands like quinazoline (B50416) derivatives interact with their biological targets, typically proteins or nucleic acids. nih.govnih.gov These studies are crucial for designing novel, potent inhibitors by elucidating the molecular binding modes and interactions at the active site. nih.govnih.gov

For quinazoline analogues, docking studies have been performed against a variety of biological targets implicated in diseases like cancer. These targets include enzymes such as epidermal growth factor receptor (EGFR), poly(ADP-ribose) polymerase (PARP10), and thymidylate synthase (TS), as well as nucleic acid structures like G-quadruplexes. nih.govmerckmillipore.comnih.govnih.gov For instance, docking simulations have been used to investigate the binding of quinazolinone and dihydroquinazolinone derivatives to the PARP10 active site (PDB ID: 5LX6) and to study the interactions of quinazoline-2,4,6-triamine derivatives with the EGFR tyrosine kinase (EGFR-TK) domain. nih.govnih.gov The validation of these docking methods is often confirmed by re-docking the co-crystallized ligand into the protein's active site to ensure the computational protocol can accurately reproduce the experimental binding mode. nih.gov

| Protein Target | PDB ID | Quinazoline Analogue Type | Key Finding |

| Epidermal Growth Factor Receptor (EGFR) | Not Specified | General Quinazoline Derivatives | Design of new inhibitors based on binding mode. nih.gov |

| Poly(ADP-ribose) polymerase 10 (PARP10) | 5LX6 | Quinazolinone/Dihydroquinazolinone | Study of binding modes of potent compounds. nih.gov |

| Dihydrofolate reductase (DHFR) | 2W9S | Quinazolin-2,4-dione Derivatives | Identification of new potential antibacterial inhibitors. nih.gov |

| G-quadruplex | Not Specified | Quinazolin-4-one Analogues | Modeling of stacking interactions. merckmillipore.com |

| Thymidylate Synthase (TS) | Not Specified | 4(3H)-Quinazolinone Derivatives | Examination of binding models of antifolates. nih.gov |

A primary outcome of molecular docking is the detailed analysis of interactions between the ligand and the protein's active site. These interactions, which dictate the binding affinity and stability of the complex, primarily include hydrogen bonds, hydrophobic interactions, and pi-stacking (e.g., pi-pi stacked, pi-pi T-shaped, and pi-alkyl). nih.gov

In studies involving quinazolinone derivatives and the PARP10 active site, docking evaluations revealed multiple pi-alkyl interactions between the amino quinazolin-4(3H)-one ring and specific amino acid residues, alongside hydrogen bonds. nih.gov For other analogues, pi-pi stacking interactions were observed with aromatic residues like histidine. nih.gov Similarly, molecular modeling of quinazoline-4-one analogues with G-quadruplexes assumed that stacking interactions are the dominant binding force. merckmillipore.com

The binding energy, a calculated value representing the strength of the interaction, is another critical output. Research has demonstrated a good correlation between the calculated binding energies from docking simulations and the experimentally determined biological activities of quinazoline derivatives. nih.govnih.gov For example, studies on quinazoline derivatives targeting EGFR have shown that selected lead compounds can exhibit better binding affinity and conformational stability than existing drugs like erlotinib. nih.gov

Molecular docking is instrumental in identifying the specific amino acid residues within the target's active site that are crucial for ligand binding. researchgate.netnih.gov These key residues form the critical contacts that anchor the ligand in place and are essential for its inhibitory activity.

For example, docking studies of quinazoline-2,4,6-triamine derivatives into the EGFR-TK active site revealed that the residue Met 769 is key for interaction, forming hydrogen bonds with the amine group on the quinazoline ring of the inhibitors. nih.gov In another study targeting PARP10, docking of a potent quinazolinone derivative identified several interacting residues, including His887, Ala911, Tyr919, Ala921, Leu926, and Ile987, which formed a combination of hydrogen bonds and various pi-stacking interactions. nih.gov The identification of these residues provides a roadmap for rationally designing new analogues with modified functional groups to enhance interactions with these specific points in the active site.

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| EGFR-TK | Met 769 | Hydrogen Bond | nih.gov |

| PARP10 | His887, Tyr919, Ala911, Ala921, Leu926, Ile987 | Pi-Pi Stacked, Pi-Sigma, Pi-Alkyl, Hydrogen Bond | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR studies have been instrumental in understanding which structural features are important for their pharmacological effects, such as anticancer activity. nih.govnih.gov

These studies involve calculating a set of molecular descriptors for each compound, which quantify various aspects of its physicochemical properties, and then using statistical methods to build a predictive model. nih.gov For instance, a QSAR analysis was conducted on a series of quinazoline derivatives to correlate their structural features with cytotoxic activity against a breast cancer cell line. nih.gov Another 3D-QSAR study examined the binding model of 4(3H)-quinazolinone derivatives as inhibitors of thymidylate synthase. nih.gov

The primary goal of QSAR is to develop robust models that can predict the biological activity of novel, untested compounds. nih.gov These predictive models serve as valuable tools for virtual screening and for prioritizing which compounds to synthesize and test in the lab. nih.govnih.gov

Various statistical and machine learning methods are employed to build these models. For example, a study on quinazoline derivatives used a genetic algorithm-partial least-squares (GA-PLS) approach and found it to be the best model for predicting anticancer activity. nih.gov In another case, researchers developed consensus QSAR classification models for HDAC6 inhibitory activity using machine learning methods like Random Forest and EXtreme Gradient Boosting. nih.gov These models were then successfully used for the virtual screening of new N-((hydroxyamino)-oxoalkyl)-2-(quinazoline-4-ilamino)-benzamide derivatives, and the in vitro evaluation confirmed the predictions, identifying compounds with potent inhibitory activity. nih.gov The success of these models demonstrates their utility in guiding the structural optimization of lead compounds. nih.gov

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion) for Predictive Insights

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction uses computational models to estimate these properties for a given chemical structure, providing early insights into a compound's potential drug-likeness. nih.govmdpi.com This process helps to identify and filter out compounds with poor pharmacokinetic profiles early in the drug discovery pipeline, saving time and resources. nih.gov

For quinazoline analogues, various in silico ADMET and drug-likeness properties have been evaluated. nih.govnih.govnih.gov These predictions often include assessments of compliance with established guidelines like Lipinski's Rule of Five, which helps to estimate oral bioavailability. nih.gov Studies have shown that newly designed quinazoline derivatives can possess acceptable pharmacokinetic properties and good drug-likeness profiles. nih.govnih.gov For example, an in silico evaluation of promising HDAC6 inhibitors with a quinazoline scaffold found that they had acceptable pharmacokinetic parameters. nih.gov Similarly, a designed quinazoline compound, Q14, was predicted to be compatible with both Lipinski and Veber rules and to have desirable pharmacokinetic properties. nih.gov

| Predicted Property | Method/Rule | Relevance |

| Drug-Likeness | Lipinski's Rule of Five | Predicts oral bioavailability. nih.gov |

| Pharmacokinetics | SwissADME, pkCSM | Predicts absorption, distribution, metabolism, excretion. researchgate.net |

| Solubility | In silico models | Affects absorption and formulation. mdpi.com |

| Blood-Brain Barrier Penetration | In silico models | Predicts potential for CNS effects. mdpi.com |

| Plasma Protein Binding | In silico models | Influences distribution and free drug concentration. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations of 4-Chloro-2-(ethylthio)quinazoline and its Complexes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.gov This technique provides deeper insights into the stability of the ligand's binding pose and the flexibility of the protein's active site. nih.govnih.gov

MD simulations have been applied to study the complexes of quinazoline derivatives with their protein targets. For instance, MD simulations of up to 100 nanoseconds were used to understand the conformational stability of lead quinazoline compounds within the kinase domain of EGFR. nih.gov These simulations can confirm that the key interactions observed in docking, such as hydrogen bonds, are maintained over time, lending greater confidence to the predicted binding mode. nih.gov In one study, structural and thermodynamics analysis from MD simulations showed good consistency between the calculated binding free energy (ΔG binding) and the experimental IC50 values for quinazoline-based inhibitors. nih.gov

Conformational analysis, often coupled with MD, explores the different spatial arrangements (conformations) that a molecule can adopt. Understanding the preferred conformations of both the ligand and the protein is crucial for comprehending the binding mechanism. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can experimentally probe ligand-dependent conformational changes, providing data that can complement and validate computational simulations. nih.gov

Future Directions and Research Gaps in 4 Chloro 2 Ethylthio Quinazoline Research

Exploration of Novel and Sustainable Synthetic Methodologies for 4-Chloro-2-(ethylthio)quinazoline

The conventional synthesis of 4-chloro-2-(thioalkyl)-quinazoline derivatives often involves multi-step processes starting from precursors like anthranilic acid, which is first converted to a 2,4-quinazolinedione. google.com This intermediate is then chlorinated, typically using harsh reagents like phosphorus oxychloride, to yield a 2,4-dichloroquinazoline (B46505). google.comnih.gov The final step involves a regioselective nucleophilic aromatic substitution (SNAr) where one chlorine atom, preferentially at the 4-position, is replaced by a thiol. nih.govmdpi.com While effective, these methods present environmental and safety concerns.

Future research must prioritize the development of greener and more sustainable synthetic routes. A significant research gap exists in applying modern synthetic techniques to this specific compound.

Key areas for exploration include:

Photocatalysis: Recent studies have demonstrated the successful synthesis of quinazoline (B50416) derivatives using visible light-driven photocatalysis, for instance, with curcumin-sensitized titanium dioxide (TiO₂). nih.gov This approach offers a milder and more eco-friendly alternative to traditional methods. nih.gov Research should be directed towards adapting these one-pot, multi-component reactions to produce this compound and its analogues, potentially reducing reaction times and avoiding hazardous reagents. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processes. Investigating the translation of the key reaction steps, such as chlorination and thiolation, into a flow chemistry setup could lead to more efficient and reproducible manufacturing.

Alternative Chlorinating and Thiolating Agents: A major drawback of current methods is the reliance on reagents like phosphorus oxychloride. Research into milder, safer, and more environmentally benign chlorinating agents is warranted. Similarly, exploring alternative sources of the ethylthio group and catalysts for the SNAr reaction could enhance the sustainability of the synthesis.

Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Traditional Synthesis | Proposed Sustainable Approach |

|---|---|---|

| Starting Materials | Anthranilic acid, phosphorus oxychloride, thiols google.comnih.gov | Dimedone, urea (B33335)/thiourea (B124793), aldehydes (for photocatalysis) nih.gov |

| Key Reactions | Cyclization, chlorination, nucleophilic substitution google.commdpi.com | One-pot, three-component photocatalytic reaction nih.gov |

| Reaction Conditions | High temperatures, harsh reagents (e.g., POCl₃) nih.gov | Visible light, ambient temperature, recyclable catalyst nih.govethz.ch |

| Environmental Impact | Use of hazardous and corrosive reagents, solvent waste | Reduced use of hazardous substances, potential for greener solvents nih.gov |

Advanced Mechanistic Elucidation of Biological Actions and Target Validation

While numerous quinazoline derivatives have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents, the specific biological targets and mechanisms of action for this compound are not well-defined. mdpi.comresearchgate.netnih.gov Its analogues have shown promise as inhibitors of crucial cellular signaling pathways, such as those involving tyrosine kinases and poly (ADP-ribose) polymerase (PARP-1). mdpi.comnih.gov

A significant gap lies in the comprehensive biological profiling of this compound and its immediate derivatives. Future research should focus on:

Target Identification and Validation: Employing advanced chemical biology techniques, such as affinity chromatography and activity-based protein profiling, to identify the specific molecular targets of this compound within the cell. Once potential targets are identified, rigorous validation using genetic (e.g., CRISPR/Cas9) and pharmacological methods is essential.

Mechanism of Action Studies: Moving beyond simple screening, detailed studies are needed to unravel how the compound modulates its target's function and the downstream effects on cellular pathways. This includes investigating its influence on processes like angiogenesis, apoptosis, and cell cycle progression, which are often dysregulated in diseases like cancer. mdpi.comnih.gov For example, related quinazolinones have been shown to arrest the cell cycle at the G2/M phase and induce programmed cell death. nih.gov

Kinase Profiling: Given that many quinazolines are kinase inhibitors, screening this compound and its analogues against a broad panel of kinases could reveal novel inhibitory activities and provide a basis for developing more selective drugs. mdpi.com

Rational Design of Highly Selective and Potent this compound Analogues

The structure of this compound offers multiple points for chemical modification to develop analogues with improved potency and selectivity. The 4-chloro group is a key reactive site, often replaced to introduce various functionalities. nih.govmdpi.com The design of new analogues is a promising future direction, building on established structure-activity relationship (SAR) principles for the quinazoline scaffold.

Strategies for rational design include:

Modification at the C4 Position: The chlorine atom at the C4 position is a good leaving group, making it an ideal point for introducing diverse substituents via nucleophilic substitution. nih.gov By reacting this compound with various amines, phenols, and other nucleophiles, libraries of new compounds can be synthesized. This approach has been used to create potent inhibitors of angiogenesis and other cellular processes. nih.gov

Modification of the 2-(ethylthio) Group: The ethylthio group at the C2 position can be varied to explore its impact on biological activity. This includes altering the alkyl chain length, introducing branching, or replacing it with other thio-linked moieties to probe the binding pocket of target proteins. dovepress.com

Substitution on the Benzene (B151609) Ring: Introducing substituents such as halogens, methoxy (B1213986), or nitro groups onto the benzene portion of the quinazoline ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and pharmacokinetic properties.

Table 2: Potential Analogues and Design Rationale

| Position of Modification | Proposed Modification | Rationale |

|---|---|---|

| C4-Position | Replacement of Chlorine with substituted anilines or aliphatic amines | To mimic the hinge-binding motif of known kinase inhibitors and explore new interactions. mdpi.comresearchgate.net |

| C2-Position | Varying the thio-linked alkyl group (e.g., propyl, cyclopropyl) | To optimize hydrophobic interactions within the target's binding site. nih.gov |

| Quinazoline Ring | Introduction of electron-donating or -withdrawing groups | To fine-tune the electronic properties and improve drug-likeness and potency. researchgate.net |

Application of Advanced Computational and Machine Learning Methodologies for Drug Discovery

The integration of computational chemistry and machine learning (ML) is revolutionizing drug discovery, offering ways to accelerate the process and reduce costs. nih.govmdpi.com These technologies have been underutilized for this compound and its derivatives, representing a significant area for future growth.

Key applications include:

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of newly designed analogues before they are synthesized, allowing researchers to prioritize the most promising candidates. ethz.ch ML algorithms like Random Forest and Gradient Boosting have shown high predictive performance in such applications. researchgate.net

De Novo Drug Design: Generative ML models can design entirely new molecules from scratch that are optimized for binding to a specific biological target. mdpi.com By providing the model with information about the target's binding site, it can generate novel quinazoline-based structures with high predicted affinity and desirable drug-like properties.

Retrosynthesis and Reaction Prediction: ML tools can assist in planning the synthesis of new analogues by predicting viable synthetic routes and reaction outcomes. nih.govmdpi.com This can save significant time and resources in the lab.

ADMET Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery pipeline. nih.gov Applying these models to virtual libraries of this compound analogues can help filter out compounds with poor pharmacokinetic profiles, increasing the chances of success in later developmental stages.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a valuable scaffold for the discovery of next-generation therapeutics.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(ethylthio)quinazoline, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions starting from substituted benzamides or nitriles. For example, nicotinoyl chloride hydrochloride can react with 2-aminobenzonitrile in sulfolane under heating (100°C), followed by PCl5 treatment to introduce the chloro group . Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolytes offer milder conditions (room temperature) compared to traditional high-temperature routes . Key parameters include reaction time (16–24 hours for cyclization), stoichiometry of chlorinating agents (e.g., PCl5), and solvent choice (polar aprotic solvents like sulfolane enhance reactivity) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions, particularly distinguishing the ethylthio and chloro groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₁₀ClN₃S, MW 283.75). Purification via flash chromatography (silica gel, CHCl₃/MeOH gradients) ensures compound homogeneity, while HPLC with UV detection monitors purity (>95%) . Canonical SMILES strings (e.g., ClC1=NC2=CC=CC=C2C(=N1)SCC) aid in computational validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure. Conduct reactions in fume hoods due to potential HCl release during chlorination steps . Waste containing residual quinazoline derivatives must be segregated and treated as hazardous organic waste. Respiratory protection (N95 masks) is advised if airborne particulates are generated during milling or weighing .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives, particularly when introducing diverse substituents?

- Methodological Answer : Optimize substituent compatibility by pre-screening via computational modeling (e.g., DFT calculations to predict steric/electronic effects). For example, replacing pyridinyl groups with bulkier substituents may require adjusting reaction temperatures or using coupling agents like NaOtBu in THF to enhance nucleophilic substitution . If yields drop below 50%, consider stepwise synthesis (e.g., introducing the ethylthio group post-cyclization) or alternative catalysts (e.g., Pd/C for reductive steps) .

Q. What strategies are effective in resolving contradictions between reported biological activities of quinazoline derivatives with varying substituents?

- Methodological Answer : Perform structure-activity relationship (SAR) studies to isolate substituent effects. For instance, the chloro group at position 4 enhances electrophilicity, improving DNA intercalation in anticancer assays, while ethylthio groups at position 2 may modulate lipophilicity and membrane permeability . Conflicting cytotoxicity data can be resolved by standardizing assay conditions (e.g., cell lines, incubation times) and validating results across multiple pharmacological models (e.g., in vitro kinase inhibition vs. in vivo tumor regression) .

Q. What experimental approaches are employed to elucidate the mechanism of action of this compound in anticancer studies?

- Methodological Answer : Use competitive binding assays (e.g., fluorescence anisotropy for DNA intercalation) and molecular docking to identify target proteins (e.g., EGFR tyrosine kinase). In vitro cytotoxicity screens (MTT assays) against cancer cell lines (e.g., HeLa, MCF-7) should be paired with apoptosis markers (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects . For mechanistic clarity, combine RNA sequencing to track pathway activation (e.g., p53 upregulation) and CRISPR-Cas9 knockout models to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products